1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is an organic compound that features a urea linkage between a methoxyphenethyl group and a methylindolyl group
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, indole derivatives can exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , this compound might also have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides (e.g., DCC or EDC) and a base (e.g., triethylamine) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenethyl derivative.
Reduction: Formation of 1-(4-methoxyphenethyl)amine and 1-methyl-1H-indole-3-amine.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-hydroxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(4-chlorophenethyl)-3-(1-methyl-1H-indol-3-yl)urea
- 1-(4-aminophenethyl)-3-(1-methyl-1H-indol-3-yl)urea
Uniqueness
1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-12-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHNXXIVWHJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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